molecular formula C6H11Cl2N3S B13519368 2-(Pyrimidin-2-ylsulfanyl)ethan-1-aminedihydrochloride

2-(Pyrimidin-2-ylsulfanyl)ethan-1-aminedihydrochloride

Cat. No.: B13519368
M. Wt: 228.14 g/mol
InChI Key: FJZPHKYLAYIRNT-UHFFFAOYSA-N
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Description

2-(Pyrimidin-2-ylsulfanyl)ethan-1-aminedihydrochloride is a chemical compound with a unique structure that includes a pyrimidine ring and a sulfanyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrimidin-2-ylsulfanyl)ethan-1-aminedihydrochloride typically involves the reaction of pyrimidine-2-thiol with 2-chloroethylamine hydrochloride under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrimidin-2-ylsulfanyl)ethan-1-aminedihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Pyrimidin-2-ylsulfanyl)ethan-1-aminedihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Pyrimidin-2-ylsulfanyl)ethan-1-aminedihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-ylsulfanyl)ethan-1-amine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    2-(Pyridin-2-yldisulfanyl)ethan-1-amine: Contains a disulfide bond instead of a sulfanyl group.

Uniqueness

2-(Pyrimidin-2-ylsulfanyl)ethan-1-aminedihydrochloride is unique due to its specific combination of a pyrimidine ring and a sulfanyl group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C6H11Cl2N3S

Molecular Weight

228.14 g/mol

IUPAC Name

2-pyrimidin-2-ylsulfanylethanamine;dihydrochloride

InChI

InChI=1S/C6H9N3S.2ClH/c7-2-5-10-6-8-3-1-4-9-6;;/h1,3-4H,2,5,7H2;2*1H

InChI Key

FJZPHKYLAYIRNT-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)SCCN.Cl.Cl

Origin of Product

United States

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